molecular formula C11H12N2O3 B6177211 ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate CAS No. 2116612-30-5

ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate

Cat. No.: B6177211
CAS No.: 2116612-30-5
M. Wt: 220.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoesters in the presence of a base, leading to the formation of the imidazo[1,2-a]pyridine core. The hydroxymethyl group can be introduced through subsequent functionalization steps, such as reduction or hydroxymethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve large-scale production. The use of green chemistry principles, such as metal-free and aqueous conditions, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield ethyl 2-(formyl)imidazo[1,2-a]pyridine-5-carboxylate, while reduction of the ester group can produce ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-methanol.

Scientific Research Applications

Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The hydroxymethyl and ester groups can enhance binding affinity and selectivity by forming hydrogen bonds or hydrophobic interactions with target molecules .

Comparison with Similar Compounds

Ethyl 2-(hydroxymethyl)imidazo[1,2-a]pyridine-5-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

CAS No.

2116612-30-5

Molecular Formula

C11H12N2O3

Molecular Weight

220.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.